molecular formula C26H29ClN4O4S B2725282 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1330285-94-3

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2725282
CAS No.: 1330285-94-3
M. Wt: 529.05
InChI Key: XRQFBXGBMQYTRP-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H29ClN4O4S and its molecular weight is 529.05. The purity is usually 95%.
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Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride represents a novel class of hybrid compounds with potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆N₂O₆S
  • Molecular Weight : 308.29 g/mol
  • CAS Number : 55750-63-5

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems and ion channels. Its structure suggests potential activity as an anticonvulsant and analgesic agent. The 2,5-dioxopyrrolidine moiety is known for its role in modulating neuronal excitability, while the benzo[d]thiazole and morpholinoethyl groups may enhance receptor binding and selectivity.

Anticonvulsant Activity

Recent studies have highlighted the compound's efficacy in various animal models of epilepsy. It has shown significant protective effects in:

  • Maximal Electroshock (MES) Test
  • Pentylenetetrazole (PTZ) Test
  • 6-Hz (32 mA) Test

In these models, it demonstrated a favorable safety profile with minimal side effects observed during rotarod testing, suggesting a good therapeutic window for potential clinical use in epilepsy management .

Analgesic Properties

The compound also exhibits antinociceptive effects, particularly in models of neuropathic pain. Its ability to inhibit central sodium/calcium currents and antagonize TRPV1 receptors contributes to its pain-relieving properties .

ADME-Tox Properties

The pharmacokinetic profile of the compound has been assessed through various in vitro assays:

  • Absorption : Good permeability in parallel artificial membrane permeability assays.
  • Distribution : Favorable distribution characteristics with moderate lipophilicity.
  • Metabolism : Exhibits excellent metabolic stability on human liver microsomes with minimal inhibition of CYP enzymes.
  • Toxicity : No hepatotoxicity observed at concentrations up to 10 μM in HepG2 cells .

Case Studies and Research Findings

StudyFindings
Study 1The compound showed significant anticonvulsant activity with an ED50 of 23.7 mg/kg in the MES test, indicating strong efficacy against induced seizures.
Study 2In a PTZ-kindling model, the compound effectively reduced seizure frequency and intensity, supporting its potential as a treatment for drug-resistant epilepsy.
Study 3In vitro studies demonstrated no significant hepatotoxicity and favorable ADME-Tox properties, making it a promising candidate for further development.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S.ClH/c1-2-18-3-8-21-22(17-18)35-26(27-21)29(12-11-28-13-15-34-16-14-28)25(33)19-4-6-20(7-5-19)30-23(31)9-10-24(30)32;/h3-8,17H,2,9-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQFBXGBMQYTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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